molecular formula C9H8N2O2S B564384 2-Amino-2-(1,3-benzothiazol-6-yl)acetic acid CAS No. 106429-74-7

2-Amino-2-(1,3-benzothiazol-6-yl)acetic acid

Cat. No.: B564384
CAS No.: 106429-74-7
M. Wt: 208.235
InChI Key: ROCPUNZZNAPRDB-UHFFFAOYSA-N
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Description

2-Amino-2-(1,3-benzothiazol-6-yl)acetic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,3-benzothiazol-6-yl)acetic acid can be achieved through various synthetic pathways. One common method involves the reaction of aniline with acetic acid in the presence of bromine and ammonium thiocyanate, leading to the formation of 2-amino-6-thiocyanato benzothiazole . Another method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale reactions using readily available reagents and catalysts. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency and yield of the desired products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,3-benzothiazol-6-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,3-benzothiazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(1,3-benzothiazol-6-yl)acetic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination allows for a wide range of chemical modifications and enhances its biological activity compared to other benzothiazole derivatives .

Properties

CAS No.

106429-74-7

Molecular Formula

C9H8N2O2S

Molecular Weight

208.235

IUPAC Name

2-amino-2-(1,3-benzothiazol-6-yl)acetic acid

InChI

InChI=1S/C9H8N2O2S/c10-8(9(12)13)5-1-2-6-7(3-5)14-4-11-6/h1-4,8H,10H2,(H,12,13)

InChI Key

ROCPUNZZNAPRDB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(C(=O)O)N)SC=N2

Synonyms

6-Benzothiazoleaceticacid,alpha-amino-(9CI)

Origin of Product

United States

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